3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
Description
The compound 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one features a hybrid heterocyclic architecture comprising a pyrrolidine ring linked to a benzoyl group substituted with a pyrazole moiety and fused to an oxazolidin-2-one ring. The pyrrolidine and pyrazole groups may enhance binding interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
3-[1-(3-pyrazol-1-ylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16(13-3-1-4-14(11-13)21-7-2-6-18-21)19-8-5-15(12-19)20-9-10-24-17(20)23/h1-4,6-7,11,15H,5,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEGCPVEQZGMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through cyclocondensation reactions involving hydrazines and diketones . The benzoyl group can be introduced via Friedel-Crafts acylation . The pyrrolidine ring is often synthesized through cyclization reactions involving amines and aldehydes . Finally, the oxazolidinone ring can be formed through cyclization reactions involving amino alcohols and carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The pyrazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The benzoyl group can enhance the compound’s binding affinity to its targets, while the pyrrolidine and oxazolidinone rings contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Pyrrolidine-Oxadiazole Derivatives
Example Compounds :
- 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
- 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)
Structural Comparison :
- Both feature pyrrolidine and aromatic heterocycles (oxadiazole vs. oxazolidinone).
- The target compound replaces the oxadiazole with an oxazolidinone, which may improve metabolic stability due to reduced ring strain .
- Substituents differ: 1a/1b have phenylethyl and pyridyl groups, whereas the target compound includes a pyrazole-substituted benzoyl group.
Functional Implications :
- Oxadiazoles are often employed as bioisosteres for esters or amides, suggesting that the target compound’s oxazolidinone could offer distinct pharmacokinetic properties, such as enhanced bioavailability .
Oxazolidinone-Based Macrodomain Inhibitors
Example Compound :
- 3-[(3R/S)-1-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Structural Comparison :
- Shared pyrrolidine-oxazolidinone core.
Functional Implications :
- The macrodomain inhibitor demonstrates antiviral activity against SARS-CoV-2 NSP3, achieved via interactions with the protein’s ADP-ribose-binding site . The target compound’s pyrazole-benzoyl group may similarly engage in hydrophobic or aromatic interactions, but its efficacy would depend on substituent compatibility with the target site .
Oxazolidinone Building Blocks
Example Compounds :
- 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole (Mol. weight: 195.65; CAS: 80061-95-6)
- (4R)-3-(2-Chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one (Mol. weight: 205.64; CAS: 93617-85-7)
Structural Comparison :
- Simpler oxazolidinone scaffolds without pyrrolidine or pyrazole groups.
Functional Implications :
- These building blocks are often used in medicinal chemistry to introduce rigidity or chiral centers. The target compound’s extended structure may confer higher target selectivity but could pose synthetic challenges .
Data Table: Comparative Analysis
Key Research Findings and Implications
- Structural Flexibility: The pyrrolidine-oxazolidinone core is versatile, accommodating diverse substituents for tailored biological activity. For instance, pyrazole groups (as in the target compound) may enhance binding to kinase targets, as seen in TRKA inhibitors .
- Synthetic Challenges : The target compound’s benzoyl-pyrrolidine linkage requires precise stereochemical control, akin to methods used for 1a/1b synthesis .
- Therapeutic Potential: While macrodomain inhibitors highlight antiviral applications , the target compound’s pyrazole moiety could align with kinase or protease inhibition, common in oncology and inflammation .
Biological Activity
3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique molecular structure, which includes an oxazolidinone core, a pyrrolidine moiety, and a pyrazole-substituted benzoyl group, positions it as a potential candidate for various therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Oxazolidinone Ring : Known for its antimicrobial properties.
- Pyrrolidine Moiety : Often associated with neuroactive effects.
- Pyrazole Substituent : Linked to anticancer and anti-inflammatory activities.
Biological Activities
Research indicates that derivatives of oxazolidinones exhibit significant biological activities, particularly as antimicrobial agents. The specific biological activities of this compound include:
Antimicrobial Activity
Several studies have demonstrated the compound's effectiveness against various strains of bacteria and fungi. For instance, compounds with similar structural features have been shown to inhibit bacterial growth by targeting essential metabolic pathways.
Anticancer Potential
Preliminary investigations suggest that the compound may possess anticancer properties. Similar compounds have been observed to exhibit antiproliferative effects in cancer cell lines, potentially through mechanisms involving autophagy modulation and mTORC1 pathway inhibition .
Antidepressant Effects
The unique combination of functional groups in this compound may also confer antidepressant activity. Research on related compounds has indicated their potential in modulating neurotransmitter systems involved in mood regulation.
Understanding the mechanism of action is crucial for predicting the pharmacological effects of this compound. Interaction studies using molecular docking simulations and enzyme inhibition assays reveal that the compound likely binds to specific proteins involved in disease processes. This interaction may inhibit enzyme activity or alter receptor signaling pathways.
Comparative Analysis with Related Compounds
The following table summarizes similar compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(aminomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]-1,3-oxazolidin-2-one | Oxazolidinone core with aminomethyl substitution | Antimicrobial |
| 5-methoxycarbonylmethyl-2-pyrrolidinone | Pyrrolidinone structure | Antidepressant |
| 4-benzoylpyrazole derivatives | Pyrazole ring with benzoyl group | Anticancer |
Case Studies
A notable study investigated the antiproliferative effects of related pyrazole derivatives on pancreatic cancer cell lines (MIA PaCa-2). The results indicated that these compounds not only reduced cell viability but also modulated autophagic processes, suggesting a potential mechanism for their anticancer activity .
Q & A
Q. What are the common synthetic routes for 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Pyrrolidine-Oxazolidinone Formation : Acylative coupling of pyrrolidine-3-amine derivatives with carbonylating agents (e.g., phosgene equivalents) to form the oxazolidinone ring .
Benzoylation : Introduction of the 3-(1H-pyrazol-1-yl)benzoyl group via nucleophilic acyl substitution. For example, reaction of 3-(1H-pyrazol-1-yl)benzoic acid with pyrrolidin-3-yl-oxazolidinone intermediates using coupling reagents like HATU or EDCI .
Functionalization : Post-synthetic modifications (e.g., alkylation or amidation) to optimize solubility or bioactivity .
Key Intermediates :
- 3-Aminopyrrolidine derivatives (precursor for oxazolidinone ring) .
- 3-(1H-Pyrazol-1-yl)benzoic acid (benzoyl donor) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrrolidine and pyrazole moieties. Aromatic protons (δ 7.5–8.5 ppm) and oxazolidinone carbonyl (δ ~170 ppm) are diagnostic .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C20H19N4O3: 363.1456) .
- HPLC/UPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .
- XRD : Resolves stereochemistry; SHELXL refinement (e.g., C–C bond lengths: 1.52–1.54 Å for pyrrolidine) .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELXL) resolve stereochemical uncertainties in the pyrrolidine moiety?
Methodological Answer:
Q. What strategies optimize reaction conditions to mitigate byproduct formation during the coupling of the pyrazole-benzoyl group?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, reducing dimerization .
- Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for pyrazole introduction, with rigorous exclusion of moisture .
- Temperature Control : Stepwise heating (0°C → RT) minimizes side reactions like over-acylation .
- Byproduct Analysis : LC-MS monitors competing pathways (e.g., oxazolidinone ring-opening at >80°C) .
Q. How do structural modifications (e.g., oxazolidinone vs. other heterocycles) affect biological target affinity?
Methodological Answer:
- Comparative SAR Studies :
- Replace oxazolidinone with triazole (e.g., 1,2,4-oxadiazole) to enhance metabolic stability .
- Modify pyrazole substituents (e.g., 3-F vs. 3-CF3) to probe hydrophobic binding pockets .
- Assays :
Q. How to analyze conflicting bioactivity data from different assays for this compound?
Methodological Answer:
- Assay Validation :
- Data Reconciliation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
